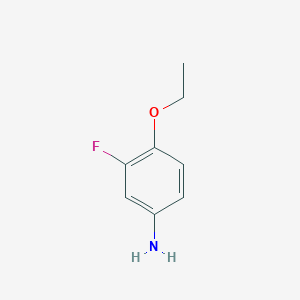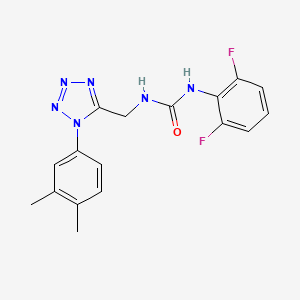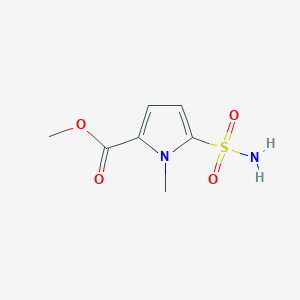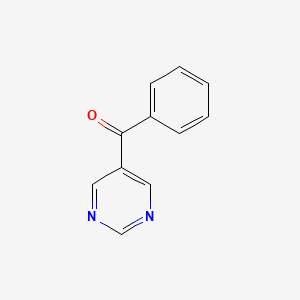
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CDMPA, is a chemical compound that has been the subject of scientific research due to its potential for use in the development of new drugs. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of a variety of cellular processes, including the transport of proteins and the maintenance of the cytoskeleton. By inhibiting HDAC6, this compound may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and migration of cancer cells. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its selectivity for HDAC6, which allows for the specific inhibition of this enzyme without affecting other HDACs. This can be useful in studying the role of HDAC6 in cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the role of HDAC6 in cellular processes, and the potential therapeutic applications of HDAC6 inhibition. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 3,4-dimethoxybenzaldehyde and pyridine-2-carboxylic acid. These two compounds are then used to synthesize the intermediate 3,4-dimethoxyphenyl(pyridin-2-ylmethyl)amine. The final step involves the coupling of this intermediate with 2-chloroacetyl chloride to produce this compound.
科学的研究の応用
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been the subject of scientific research due to its potential for use in the development of new drugs. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
特性
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-14-7-6-13(9-15(14)22-2)19(16(20)10-17)11-12-5-3-4-8-18-12/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKIHVXTZRAXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=CC=CC=N2)C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2745860.png)
![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)


![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)

![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)
![ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2745877.png)
